

"For-DL-Met-DL-Phe-DL-Met-OH" comparative stability analysis

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Compound of Interest

Compound Name: For-DL-Met-DL-Phe-DL-Met-OH

Cat. No.: B15089209

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Comparative Stability Analysis: For-DL-Met-DL-Phe-DL-Met-OH

This guide provides a comparative stability analysis of the novel tripeptide **For-DL-Met-DL-Phe-DL-Met-OH** against a hypothetical benchmark, Peptide-X, under various stress conditions. The data presented herein is intended to serve as a framework for researchers and drug development professionals in designing and evaluating stability studies for similar peptide-based compounds.

Physicochemical Properties and Stability Profile

A summary of the key physicochemical properties and a comparative overview of the stability of **For-DL-Met-DL-Phe-DL-Met-OH** versus a standard peptide (Peptide-X) are presented below.

Table 1: Physicochemical Properties

Property	For-DL-Met-DL-Phe-DL-Met-OH	Peptide-X (Benchmark)
Molecular Formula	C24H37N3O6S2	C25H39N5O7
Molecular Weight	527.69 g/mol	553.66 g/mol
Isoelectric Point (pI)	~ 3.5	~ 7.2
Solubility (PBS, pH 7.4)	1.2 mg/mL	5.8 mg/mL
LogP	1.8	-0.5

Table 2: Comparative Stability Data

Stability Parameter	For-DL-Met-DL-Phe-DL-Met-OH	Peptide-X (Benchmark)
Thermal Stability (Tm)	58.2 °C	75.4 °C
Half-life (pH 7.4, 37°C)	18.5 hours	48.2 hours
Half-life (Human Serum)	2.3 hours	12.7 hours
Oxidative Stability (t1/2 in 0.02% H2O2)	0.5 hours	24 hours

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below.

HPLC-Based Purity and Degradation Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to assess the purity and degradation of the peptides.

- Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.
- Column: C18 column (4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: 220 nm.
- Injection Volume: 20 μ L.
- Sample Preparation: Peptides were dissolved in the mobile phase A at a concentration of 1 mg/mL.

Thermal Stability Assessment

The melting temperature (T_m) was determined using a circular dichroism (CD) spectropolarimeter equipped with a temperature controller.

- Instrumentation: Jasco J-1500 CD Spectropolarimeter.
- Wavelength: 222 nm.
- Temperature Range: 20 $^{\circ}$ C to 90 $^{\circ}$ C.
- Heating Rate: 1 $^{\circ}$ C/min.
- Peptide Concentration: 0.1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
- Data Analysis: The T_m was calculated as the midpoint of the thermal unfolding curve.

Stability in Physiological Buffer

The chemical stability of the peptides was evaluated in PBS at pH 7.4 and 37 $^{\circ}$ C.

- Procedure: Peptides were incubated at a concentration of 0.5 mg/mL in PBS (pH 7.4) at 37 $^{\circ}$ C. Aliquots were taken at various time points (0, 2, 4, 8, 12, 24, 48 hours), and the percentage of remaining peptide was determined by RP-HPLC.

- Half-life Calculation: The degradation kinetics were fitted to a first-order decay model to calculate the half-life.

Serum Stability Assay

The enzymatic stability was assessed by incubating the peptides in human serum.

- Procedure: Peptides were incubated in 80% human serum at 37°C at a concentration of 0.5 mg/mL. At specified intervals (0, 0.5, 1, 2, 4, 8, 12 hours), an equal volume of 10% trichloroacetic acid was added to precipitate serum proteins. After centrifugation (14,000 rpm for 10 min), the supernatant was analyzed by RP-HPLC.
- Half-life Calculation: The percentage of intact peptide remaining over time was used to calculate the serum half-life.

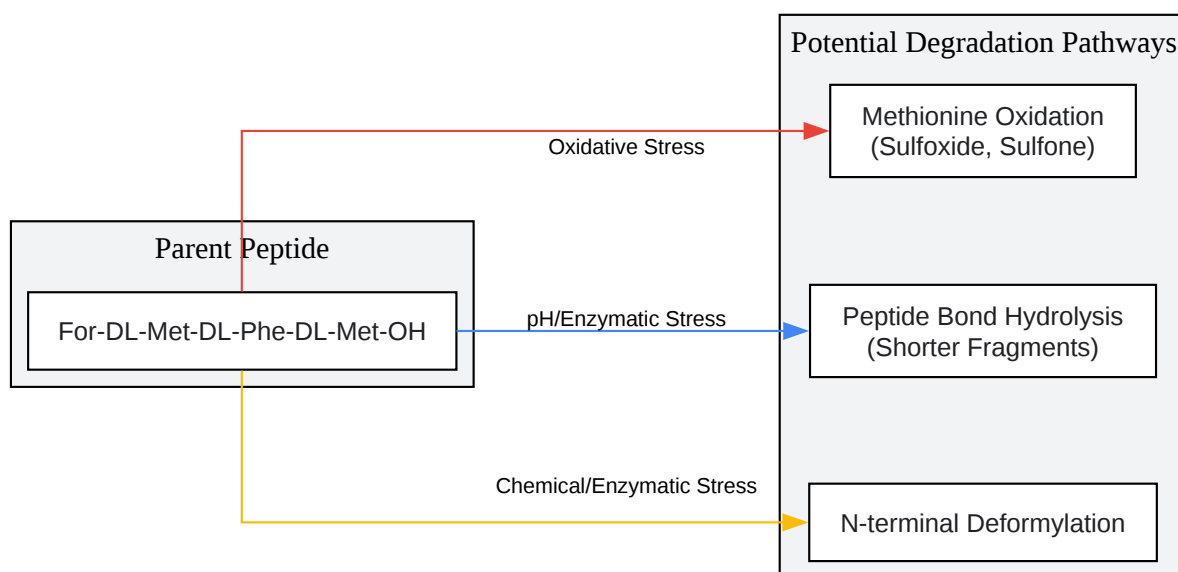
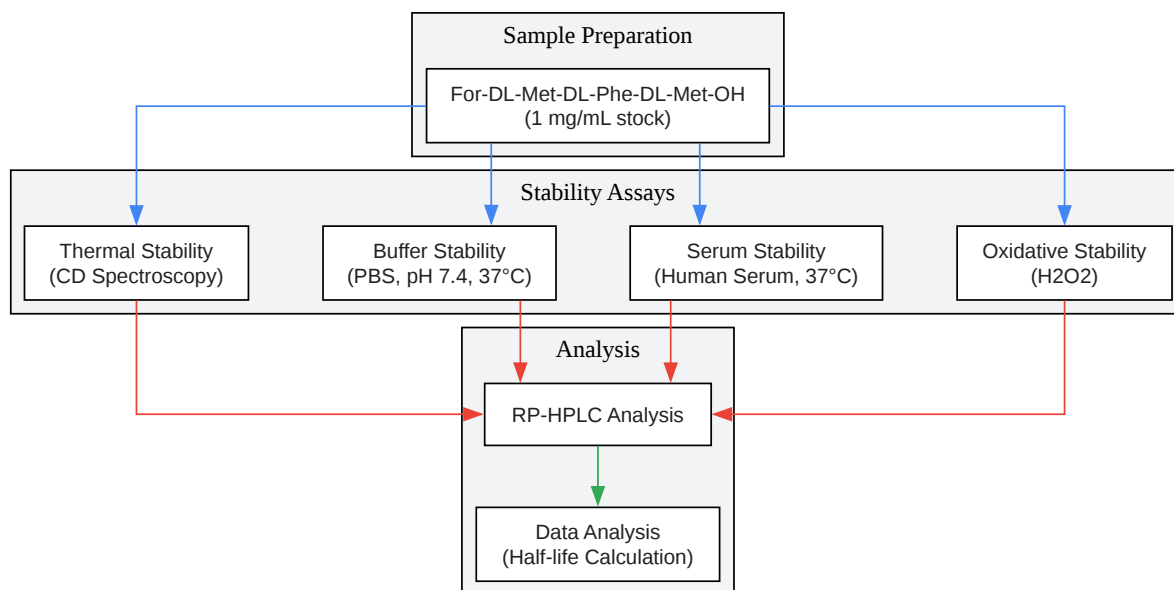
Oxidative Stability Assay

The susceptibility to oxidation was determined by exposure to hydrogen peroxide.

- Procedure: Peptides (0.5 mg/mL) were incubated in 0.02% H₂O₂ at room temperature. Samples were analyzed by RP-HPLC at various time points (0, 0.25, 0.5, 1, 2, 4 hours).
- Half-life Calculation: The half-life of the peptide under oxidative stress was determined from the degradation profile.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stability testing and the potential degradation pathways for **For-DL-Met-DL-Phe-DL-Met-OH**.



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